4-Iodo-2-methyl-1-nitrobenzene
Overview
Description
4-Iodo-2-methyl-1-nitrobenzene is an organic compound with the molecular formula C7H6INO2. It is a derivative of nitrobenzene, where the nitro group is substituted at the 1-position, the iodine at the 4-position, and a methyl group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 4-Iodo-2-methyl-1-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects of this pathway include the formation of a variety of substituted benzene derivatives .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is soluble in toluene , suggesting that it may have some degree of lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the electrophilic aromatic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactionsThe reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the iodine substituent can participate in reactions such as halogen exchange.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: The iodine substituent can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.
Coupling: Palladium catalysts, boronic acids or esters for Suzuki-Miyaura coupling
Major Products Formed
Reduction: 4-Iodo-2-methyl-1-aminobenzene.
Coupling: Various biaryl compounds depending on the coupling partner
Scientific Research Applications
4-Iodo-2-methyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functional materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-nitrobenzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Iodo-1-nitrobenzene: The nitro and iodine groups are ortho to each other, which can lead to different electronic and steric effects.
4-Iodo-2-methyl-1-aminobenzene: The reduced form of 4-Iodo-2-methyl-1-nitrobenzene, with an amino group instead of a nitro group
Uniqueness
This compound is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. The presence of both iodine and nitro groups allows for versatile reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-iodo-2-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFPWAALRHXSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539779 | |
Record name | 4-Iodo-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52415-00-6 | |
Record name | 4-Iodo-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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